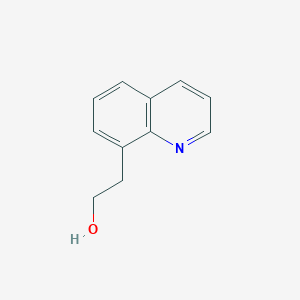

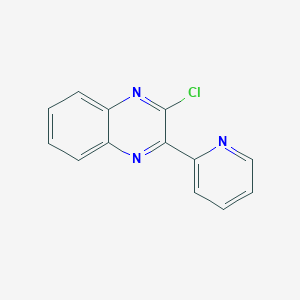

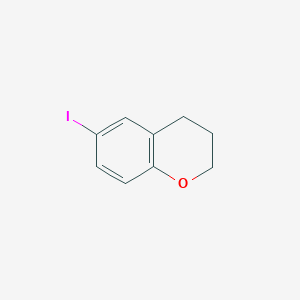

![molecular formula C14H22N2 B1311471 N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine CAS No. 868755-58-2](/img/structure/B1311471.png)

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine

Übersicht

Beschreibung

“N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine is crucial to its inhibitory effect .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine (Hexahydropyridine) is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis and Catalysis

One significant application of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine derivatives is in the field of organic synthesis, particularly in C-N bond-forming cross-coupling reactions. These reactions are pivotal in creating complex organic molecules. A review by Kantam et al. (2013) discusses recyclable copper catalyst systems for C-N bond formation using aryl halides and arylboronic acids. The review highlights the role of various amines, including benzylamines and piperidine, in these catalytic processes. The development of recyclable catalyst systems represents an important advancement for commercial exploitation and environmental sustainability in organic synthesis (Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S., 2013).

Role in Synthesis of N-heterocycles

Derivatives of this compound are also employed in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products. Philip et al. (2020) provided an overview of the use of tert-butanesulfinamide in asymmetric synthesis of N-heterocycles via sulfinimines, covering literature from 2010-2020. This methodology facilitates access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, underlying the versatility and significance of this compound derivatives in medicinal chemistry (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

Potential in Developing Novel CNS Acting Drugs

The structural motif of this compound derivatives aligns with the functional chemical groups identified as potential leads for the synthesis of central nervous system (CNS) acting drugs. Saganuwan (2017) discusses various heterocycles with nitrogen, such as piperidine, as potential CNS effectors, highlighting the importance of these structures in developing treatments for CNS disorders. This underscores the potential of this compound derivatives in contributing to novel therapeutic agents for CNS disorders (Saganuwan, S., 2017).

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been found to express various pharmacological effects, including antiaggregatory and antioxidant effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Result of Action

Piperidine derivatives have been found to express various pharmacological effects .

Safety and Hazards

Zukünftige Richtungen

Piperidine and its derivatives have a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are involved in the breakdown of neurotransmitters . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis . These effects underscore the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . By binding to these targets, the compound can inhibit or activate their functions, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cellular responses, such as adaptation or resistance . Understanding these temporal effects is crucial for optimizing the use of this compound in experimental and therapeutic contexts.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound may produce beneficial effects, such as enhanced cognitive function or reduced inflammation . Higher doses can lead to toxic or adverse effects, including neurotoxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its biological activity and therapeutic potential . Studying the transport and distribution mechanisms of this compound can provide valuable insights into its pharmacodynamics and optimize its use in experimental and clinical settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.

Eigenschaften

IUPAC Name |

N-methyl-1-[3-(piperidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-13-6-5-7-14(10-13)12-16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGCSPRVKJDWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428756 | |

| Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868755-58-2 | |

| Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

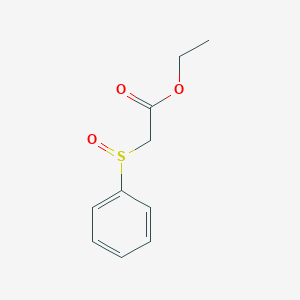

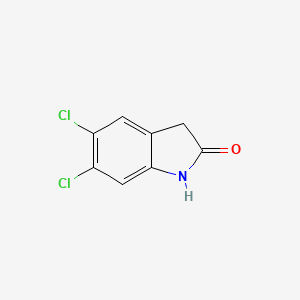

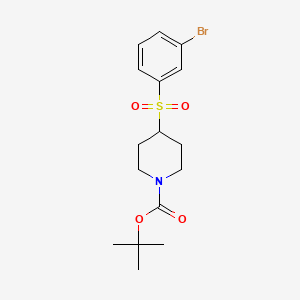

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)

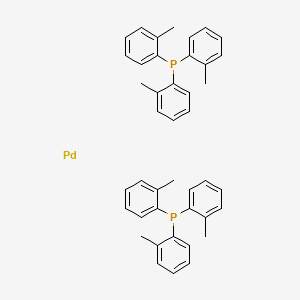

![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)